molecular formula C8H12ClN3 B1428134 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine CAS No. 1201176-19-3

2-chloro-N-(2-methylpropyl)pyrimidin-4-amine

Cat. No.: B1428134
CAS No.: 1201176-19-3
M. Wt: 185.65 g/mol
InChI Key: SRGUAFATGSDDEC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylpropyl)pyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal and agrochemical research. This compound serves as a versatile synthetic intermediate, with its chlorine atom at the 2-position and the N-(2-methylpropyl)amino group at the 4-position providing reactive handles for further functionalization through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The pyrimidine core is a privileged scaffold in drug discovery, often acting as a bioisostere for phenyl rings and contributing to favorable physicochemical properties . While specific biological data for this exact compound may be limited, research on closely related 2-aminopyrimidine derivatives reveals a broad spectrum of potential therapeutic applications. Such compounds have demonstrated notable biological activities in scientific studies, including antitrypanosomal and antiplasmodial effects . Furthermore, pyrimidine-based structures are extensively investigated as inhibitors of various enzymes and receptors, such as proangiogenic receptor tyrosine kinases (RTKs) , and as core scaffolds in fused pyrimidine-based drug discovery efforts for conditions like cancer . The structural features of this compound make it a valuable precursor for generating libraries of novel molecules aimed at hit-to-lead optimization campaigns. This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-6(2)5-11-7-3-4-10-8(9)12-7/h3-4,6H,5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGUAFATGSDDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2-chloro-N-(2-methylpropyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have shown that pyrimidine derivatives, including 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine, exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that pyrimidine derivatives could reach nanomolar IC50 values against cyclin-dependent kinase 2 (CDK2), indicating their potential as effective anticancer agents .

2. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Research indicates that pyrimidine derivatives can act as inhibitors of various enzymes, which are crucial in metabolic pathways. The specific interactions of this compound with target enzymes could be explored further to understand its mechanism of action and therapeutic potential .

Agricultural Applications

1. Pesticidal Activity
The agricultural sector has shown interest in the compound due to its potential as a pesticide. A study highlighted the synthesis of novel pyrimidin-4-amines, which demonstrated significant acaricidal and fungicidal activities against pests like Tetranychus urticae and fungi such as Phaeosphaeria sorghi. The findings suggest that derivatives of pyrimidin-4-amine can offer new mechanisms of action to combat pesticide resistance in agricultural settings .

Biochemical Research

1. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Recent SAR studies have provided insights into how modifications to the chemical structure can enhance its potency against specific biological targets. For example, the introduction of various substituents at different positions on the pyrimidine ring has been shown to affect binding affinity and selectivity towards target proteins .

Data Tables

Application Area Activity Target Organism/Enzyme Reference
Medicinal ChemistryAnticancer activityCDK2
Enzyme InhibitionInhibition of metabolic enzymesVarious enzymes
Agricultural ScienceAcaricidal activityTetranychus urticae
Fungicidal activityPhaeosphaeria sorghi

Case Studies

Case Study 1: Anticancer Properties
In a study focused on pyrimidine derivatives, compounds similar to this compound were synthesized and evaluated for their ability to inhibit CDK2. The results indicated a significant reduction in cancer cell growth, suggesting that these compounds could serve as leads for new cancer therapies .

Case Study 2: Pesticide Development
A series of novel pyrimidin-4-amines were developed and tested for their pesticidal efficacy. The compound demonstrated comparable efficacy to existing commercial pesticides, highlighting its potential role in sustainable agriculture by providing alternatives to conventional chemicals .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, pyrimidine derivatives are known to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidin-4-amine Derivatives

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
This compound 2-methylpropyl (isobutyl) C₈H₁₂ClN₃ 185.66 Kinase inhibition, PROTAC design
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine Cyclopropylmethyl C₈H₁₀ClN₃ 183.64 Undisclosed (structural studies)
2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine Cyclopropyl, 6-methyl C₈H₁₀ClN₃ 183.64 Safety/pharmacology studies
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine 2-(Isopropylsulfonyl)phenyl C₁₃H₁₄ClN₃O₂S 311.79 Kinase inhibition (hypothetical)
2-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine 3-Methoxypropyl C₈H₁₂ClN₃O 201.66 ADMET optimization

Key Observations :

  • The 2-methylpropyl group in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability .
  • Cyclopropylmethyl () and cyclopropyl () substituents reduce steric bulk but may enhance metabolic stability due to rigid cyclic structures .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Compound Name Melting Point (°C) LogP (Predicted) Solubility (Predicted) Reference
This compound Not reported ~2.1 Moderate (lipophilic)
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine Not reported 2.2 Moderate
5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine 201–202 1.8 Low
2-Chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine 85–88 3.5 Very low

Key Observations :

  • The pyrimidine core generally confers lower melting points compared to quinoline derivatives (e.g., ’s compound melts at 85–88°C) due to reduced aromatic stacking .
  • LogP values correlate with substituent hydrophobicity: 2-methylpropyl (~2.1) vs. sulfonylphenyl (~3.5) .

Key Observations :

  • The 2-methylpropyl-pyrimidin-4-amine scaffold is versatile, enabling integration into PROTACs (e.g., CPR3/4) for degrading oncoproteins .
  • Quinoline derivatives () exhibit broader antiparasitic activity due to nitro group-mediated redox interference .

Biological Activity

2-Chloro-N-(2-methylpropyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro substituent and a branched alkyl amine group, contributing to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been studied for its potential as an inhibitor in different biochemical pathways, particularly in relation to kinase inhibition and enzyme modulation.

Inhibitory Effects

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant inhibitory effects on key enzymes:

Compound Target Enzyme IC50 (µM)
This compoundCDK20.016
Related pyrimidine derivativesCA IX10.93 - 25.06

These findings suggest that the compound may play a role in regulating cell cycle progression and other critical cellular processes through its inhibitory activity on cyclin-dependent kinases (CDKs) and carbonic anhydrases (CAs) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent:

Bacterial Strain Inhibition Percentage at 50 µg/mL
Staphylococcus aureus80.69%
Klebsiella pneumoniae79.46%

These results highlight the potential application of this compound in developing new antibacterial agents .

Study on Kinase Inhibition

In a study focused on the synthesis and evaluation of kinase inhibitors, researchers found that this compound exhibited promising activity against CDK2, a critical enzyme involved in cell cycle regulation. The study utilized various structural modifications to enhance the inhibitory potency, leading to the identification of several analogs with improved IC50 values .

Antibacterial Assessment

Another research effort assessed the antibacterial efficacy of this compound against common pathogens. The results indicated that it effectively inhibited bacterial growth at relatively low concentrations, suggesting its potential utility in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,4-dichloropyrimidine with 2-methylpropylamine. Key steps include:

  • Using microwave-assisted heating (80–85°C) in 1,4-dioxane under inert atmosphere to accelerate reactivity .
  • Employing N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the amine and enhance nucleophilicity .
  • Purification via flash column chromatography (silica gel, gradient elution) to isolate the product with >95% purity .

Q. What spectroscopic techniques are critical for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Confirm substitution patterns (e.g., δ ~6.2 ppm for pyrimidine C-H, δ ~3.4 ppm for methylpropyl N-H) .
  • Mass Spectrometry (MS-ESI) : Validate molecular weight (e.g., [M+H]+ at m/z 210.2) .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···N interactions) using SHELXL refinement .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal irritation .
  • Avoid heat sources and sparks, as halogenated amines may decompose under thermal stress .
  • Store in airtight containers at –20°C to prevent hydrolysis of the chloro substituent .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine ring and alkylamine substituent influence the compound's bioactivity?

  • Methodological Answer :

  • Substituent Effects : Replacing 2-methylpropyl with bulkier groups (e.g., naphthylmethyl) enhances hydrophobic interactions in kinase targets but may reduce solubility .
  • Chlorine Position : The 2-chloro group stabilizes the pyrimidine ring via electron withdrawal, critical for binding to ATP pockets in enzymes .
  • SAR Studies : Use parallel synthesis to generate analogs (e.g., 4-amino vs. 4-alkoxy) and assess IC50 values in enzyme assays .

Q. What computational methods are employed to predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with histamine receptors or kinases, focusing on H-bonding (pyrimidine N1) and van der Waals contacts (alkyl chain) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and guide lead optimization .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation at 25°C .
  • Additives : Include 5% glycerol to improve crystal morphology and reduce twinning .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction signals from small crystals (<0.1 mm) .

Q. How to resolve discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer :

  • Batch Analysis : Verify purity (>98% by HPLC) and confirm stereochemistry (if applicable) to rule out impurities as confounding factors .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays, pH 7.4 buffer) to minimize variability .
  • Meta-Analysis : Use tools like RevMan to statistically compare IC50 values across studies and identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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